molecular formula C20H15N3O2 B2410797 N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 383148-67-2

N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Cat. No.: B2410797
CAS No.: 383148-67-2
M. Wt: 329.359
InChI Key: MHZKDQFOKCRVQC-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a naphthofuran structure. This compound is of significant interest due to its potential pharmacological activities and its unique structural properties, which make it a valuable subject for scientific research.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-19(23-20-21-15-7-3-4-8-16(15)22-20)18-11-14-13-6-2-1-5-12(13)9-10-17(14)25-18/h1-10,18H,11H2,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZKDQFOKCRVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NC4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide typically involves the condensation of o-phenylenediamine with various aldehydes or other carbonyl-containing compounds to form the benzimidazole core . This is followed by further reactions to introduce the naphthofuran moiety. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and cyanogen bromide in acetonitrile solution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function . This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. The compound may also interfere with the metabolic pathways of parasites and viruses, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is unique due to its combined benzimidazole and naphthofuran structures, which confer a distinct set of chemical and biological properties. This dual structure enhances its potential as a versatile pharmacophore in drug development .

Biological Activity

N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety fused with a naphthofuran structure, which contributes to its unique pharmacological profile. The molecular formula for this compound is C15H13N3OC_{15}H_{13}N_{3}O with a molecular weight of approximately 253.28 g/mol. Its structure allows for various interactions with biological targets, particularly in cancer and microbial systems.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. In a study involving MDA-MB-468 and MCF-7 breast cancer cells, it was found that certain derivatives exhibited significant anti-proliferative effects compared to non-cancerous WI-38 cells .
  • Mechanism of Action : The mechanism by which this compound exerts its anti-cancer effects may involve apoptosis induction and disruption of DNA synthesis. The benzimidazole core is known to interact with DNA and proteins, thereby interfering with cellular processes essential for cancer cell survival.

Case Study: Anti-Cancer Efficacy

A comparative study evaluated the anti-cancer activity of several synthesized derivatives of 1,2-dihydronaphtho[2,1-b]furan against HepG2 liver cancer cells. The results are summarized in Table 1 below:

CompoundCell Viability (%)IC50 (µM)
4d33.295.6
4a35.016.0
4b37.317.5
Doxorubicin (Control)0.620.5

Table 1: Anti-cancer activity of selected compounds against HepG2 cells.

The data indicates that compound 4d exhibited the highest potency among the tested derivatives.

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has been investigated for its antimicrobial effects:

  • Broad-Spectrum Activity : This compound has demonstrated significant antimicrobial activity against various bacterial strains including E. coli, S. aureus, and Bacillus cereus. The minimum inhibitory concentrations (MIC) were found to be comparable to standard antibiotics like ampicillin .

Case Study: Antimicrobial Efficacy

The antimicrobial activity was assessed using the well diffusion method with results summarized in Table 2:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli16250
S. aureus13265
B. cereus10280

Table 2: Antimicrobial activity of this compound.

These findings suggest that this compound can serve as a potential lead for the development of new antimicrobial agents.

Q & A

Q. What synthetic strategies are commonly employed for preparing N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide derivatives?

  • Methodological Answer : The compound is typically synthesized via multistep reactions involving cyclocondensation or carbodiimide-mediated coupling. For example, β-naphthol derivatives are reacted with benzaldehyde and ethylenediamine in a three-component system, followed by coupling with substituted benzoic acids using carbodiimide derivatives (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) in acetonitrile/water . Optimization of reaction time (72 hours) and solvent ratios (e.g., 3:1 acetonitrile:water) improves yields (~65–75%) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic analyses:
  • IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650–1705 cm⁻¹ for amide/azetidinone groups) .
  • NMR (¹H and ¹³C) resolves aromatic proton environments (δ 7.21–9.35 ppm for naphthofuran and benzimidazole moieties) and carbon backbone assignments .
  • Mass spectrometry confirms molecular ion peaks (e.g., m/z 506 for derivatives with chloro-substituents) .

Q. What crystallographic tools are recommended for resolving structural ambiguities?

  • Methodological Answer : The SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography. It efficiently handles high-resolution data and twinned crystals, enabling precise determination of bond lengths and angles . For macromolecular applications, SHELXPRO interfaces with other crystallography pipelines .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data between structurally similar derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from subtle structural variations (e.g., halogen substitution patterns). Systematic SAR studies should:
  • Compare substituent effects using a standardized assay (e.g., MIC values for antimicrobial activity).
  • Employ computational tools (e.g., molecular docking) to analyze binding interactions with target proteins (e.g., tubulin for antiproliferative activity) .
  • Validate hypotheses through controlled synthesis of analogs (e.g., replacing Cl with Br or altering the azetidinone ring) .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the naphthofuran core to enhance aqueous solubility .
  • Co-crystallization : Use co-solvents (e.g., DMSO:PEG mixtures) or cyclodextrin inclusion complexes to stabilize the compound in physiological buffers .
  • SAR-guided modification : Replace hydrophobic substituents (e.g., tert-butyl groups) with polar moieties (e.g., sulfonamides) while monitoring activity via dose-response assays .

Q. How can researchers resolve discrepancies in melting points reported for derivatives?

  • Methodological Answer : Variations in melting points (e.g., 245–257°C for chloro-substituted analogs) may stem from polymorphic forms or impurities. To address this:
  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Purify via recrystallization (e.g., methanol:water 4:1) and confirm purity by HPLC (>95%) .
  • Compare experimental data with computational predictions (e.g., molecular dynamics simulations of crystal packing) .

Q. What experimental and computational approaches validate the compound’s mechanism of action?

  • Methodological Answer :
  • In vitro assays : Measure enzyme inhibition (e.g., tubulin polymerization assays for anticancer activity) and correlate with cytotoxicity (e.g., IC₅₀ values in MTT assays) .
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding with benzimidazole NH groups) .
  • Transcriptomic profiling : RNA sequencing of treated cells can reveal pathway-level effects (e.g., apoptosis-related gene expression) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate synergistic effects with known therapeutics?

  • Methodological Answer :
  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in dose-matrix experiments (e.g., combining with cisplatin) .
  • Mechanistic overlap : Prioritize combinations targeting complementary pathways (e.g., DNA damage repair inhibitors for chemosensitization) .

Q. What statistical methods are appropriate for analyzing dose-response data in heterogeneous cell populations?

  • Methodological Answer :
  • Nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare responses across cell lines.
  • Principal component analysis (PCA) to identify outliers or subpopulations with divergent sensitivities .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, safety goggles) to avoid inhalation or dermal exposure.
  • Store at room temperature in airtight containers, away from oxidizers .
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under UN3288 regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.